Tetrachloroauric acid

Electron-Beam-Induced Deposition Nanofabrication Gold Purity

Procurement of HAuCl₄ requires compound-specific selection due to counterion-driven differences in nucleation kinetics and deposit purity. Substituting with NaAuCl₄ or AuCl₃ alters nanoparticle morphology and thermal decomposition profiles. - **Critical differentiation:** HAuCl₄ uniquely directs hexagonal gold nanoparticles (vs. cubes/prisms) under solvothermal conditions; accelerates sub-5 nm colloid formation via laser photolysis. - **Thermal control:** Stepwise dehydration (100°C), HCl release (100-200°C), and Au reduction (>200°C) - absent in AuCl₃. - **Purity assured:** ≥49% Au (trihydrate).

Molecular Formula AuCl4H
Molecular Weight 339.8 g/mol
Cat. No. B8796247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachloroauric acid
Molecular FormulaAuCl4H
Molecular Weight339.8 g/mol
Structural Identifiers
SMILES[H+].Cl[Au-](Cl)(Cl)Cl
InChIInChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-3
InChIKeyVDLSFRRYNGEBEJ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HAuCl₄ Core Properties & Procurement


Tetrachloroauric acid (HAuCl₄, CAS 16903-35-8), also known as chloroauric acid or hydrogen tetrachloroaurate, is an inorganic gold(III) coordination compound consisting of a square-planar [AuCl₄]⁻ anion and a proton [1]. It is commercially available in anhydrous form as well as trihydrate (HAuCl₄·3H₂O) and tetrahydrate (HAuCl₄·4H₂O) variants, with gold content typically ranging from 47.8% to ~49% Au depending on hydration state and purity grade . The compound exhibits high water solubility (350 g HAuCl₄ per 100 g H₂O), is soluble in alcohols, esters, ethers, and ketones, and demonstrates strong hygroscopicity . Its standard reduction potential (Au³⁺ + 3e⁻ → Au⁰) is approximately +1.00 V, positioning it as a potent oxidizing agent relative to many common metal ions [2]. These baseline physicochemical characteristics establish the foundational context for evaluating its procurement-specific differentiation against structurally or functionally analogous gold compounds.

Why HAuCl₄ Cannot Be Replaced


Tetrachloroauric acid (HAuCl₄) is frequently conflated with sodium tetrachloroaurate (NaAuCl₄), potassium tetrachloroaurate (KAuCl₄), or gold(III) chloride (AuCl₃) in procurement specifications due to their shared [AuCl₄]⁻ core or gold(III) oxidation state. However, critical differences in counterion identity, hydration state, and solution-phase speciation produce divergent outcomes in deposition purity [1], nanoparticle nucleation kinetics [2], and biochemical inhibitory activity [3]. The acidic proton in HAuCl₄ drives hydrolysis equilibria distinct from its sodium or potassium salts, altering the speciation of gold(III) species in aqueous media and consequently affecting reduction pathways [4]. Furthermore, the thermal decomposition profile of HAuCl₄—involving sequential dehydration, HCl release, and ultimate reduction to metallic gold—differs fundamentally from that of AuCl₃, which lacks the initial dehydration and HCl evolution stages . These mechanistic and kinetic divergences render simple molar-equivalent substitution scientifically invalid for applications requiring precise control over nucleation, morphology, or biochemical target engagement. The quantitative evidence presented below substantiates why procurement decisions must be compound-specific rather than class-generic.

HAuCl₄ Comparative Evidence


EBID Purity vs. Organometallic Precursors

In focused electron-beam-induced deposition (EBID), the use of aqueous HAuCl₄ as a bulk liquid precursor yields gold deposits with significantly higher purity compared to deposits obtained from conventional metal-organic gaseous precursors [1]. While the study also evaluated NaAuCl₄ and a disulfitoaurate complex, the purity improvement relative to gas-phase precursors is a class-level advantage of aqueous tetrachloroaurate systems. However, the acidic proton in HAuCl₄ may confer additional benefits in charge neutralization during electron-beam reduction compared to the sodium salt, though quantitative head-to-head purity data between HAuCl₄ and NaAuCl₄ were not explicitly reported in the accessible abstract [1].

Electron-Beam-Induced Deposition Nanofabrication Gold Purity

Nanoparticle Morphology Control

A systematic comparison of gold nanoparticle synthesis using three different precursor salts—NaAuCl₄, HAuCl₄, and KAuCl₄—under otherwise identical solvent conditions revealed distinct morphological outcomes. Specifically, 60 mM NaAuCl₄ produced monodispersed nanocubes, 100 mM HAuCl₄ yielded nanohexagons, and 100 mM KAuCl₄ formed nanoprisms [1]. This demonstrates that the counterion (H⁺, Na⁺, K⁺) exerts a direct and quantifiable influence on particle shape evolution, despite the shared [AuCl₄]⁻ anion.

Gold Nanoparticle Synthesis Morphology Control Precursor Selection

HIV-1 RT Inhibition

In a direct biochemical assay evaluating HIV-1 reverse transcriptase (RT) inhibition, both tetrachloroauric acid (HAuCl₄) and potassium tetrachloroaurate (KAuCl₄) exhibited sub-micromolar IC₅₀ values: 0.983 μM for HAuCl₄ and 0.947 μM for KAuCl₄ [1]. The nearly identical potency (within ~3.7% relative difference) indicates that the [AuCl₄]⁻ anion is the primary pharmacophore, with minimal counterion influence on target engagement in this assay system.

HIV-1 Reverse Transcriptase Inhibition Gold(III) Complexes Biochemical Assay

Nucleation Kinetics

Laser photolysis studies of gold(III) salts embedded in block copolymer micelles revealed that substitution of HAuCl₄·3H₂O with AuCl₃ results in much slower accumulation of Au(I) intermediate species, leading to delayed nucleation and ultimately larger gold colloid particles. Specifically, HAuCl₄·3H₂O produced gold colloids with a mean diameter of approximately 3 nm, whereas AuCl₃ under identical conditions yielded particles with a mean diameter of 6.0 nm [1].

Laser Photolysis Gold Colloid Synthesis Nucleation Kinetics

Thermal Decomposition Profile

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of HAuCl₄·nH₂O reveal a characteristic three-stage thermal decomposition profile: (1) dehydration below 100°C (reversible water loss), (2) HCl release between 100-200°C forming AuCl₃ intermediate (endothermic, mass loss ~10-15%), and (3) reduction to metallic gold above 200°C with Cl₂ evolution (exothermic, total mass loss >60%, complete by ~250°C) . In contrast, AuCl₃ lacks the initial dehydration and HCl evolution stages, decomposing directly to metallic gold upon heating.

Thermal Stability TGA/DSC Analysis Decomposition Pathway

Purity Grade Availability

Commercial availability of HAuCl₄ includes ultra-high purity grades reaching 99.999% (trace metal basis) with gold content ~49% Au [1]. In contrast, sodium tetrachloroaurate (NaAuCl₄) is commonly offered at 98% to ≥99.9% purity, with the highest readily available commercial grade being 99.998% trace metals basis . While both compounds can achieve >99.9% purity, the acid form is more consistently available at the 99.999% level from major suppliers.

Purity Specification Trace Metal Analysis Procurement Grade

HAuCl₄ Application Scenarios


High-Purity EBID Nanofabrication

Procurement of HAuCl₄ is indicated for EBID applications requiring gold deposits with purity superior to that achievable with conventional gas-phase organometallic precursors. The aqueous bulk liquid precursor approach using HAuCl₄ has been demonstrated to yield significantly improved deposit purity [1]. This scenario applies to semiconductor device fabrication, nanoscale interconnects, and plasmonic nanostructure patterning.

Hexagonal Gold Nanoparticle Synthesis

When the research objective specifically requires hexagonal gold nanoparticles, HAuCl₄ is the mandatory precursor. Under solvent conditions using acetone/isopropanol/ethanol, HAuCl₄ uniquely directs the formation of nanohexagons, whereas NaAuCl₄ yields nanocubes and KAuCl₄ yields nanoprisms [1]. Substitution with alternative tetrachloroaurate salts will produce unintended morphologies, invalidating comparative studies and structure-property correlation experiments.

Rapid Nucleation for Small Gold Colloids

For laser photolysis or photochemical synthesis of ultra-small gold colloids (<5 nm diameter), HAuCl₄·3H₂O is the preferred precursor over AuCl₃. HAuCl₄·3H₂O accelerates Au(I) intermediate accumulation and nucleation kinetics, resulting in ~3 nm particles, whereas AuCl₃ produces 6.0 nm particles under identical conditions [1]. This scenario is relevant for catalysis, sensing, and biomedical imaging applications requiring high surface-area-to-volume ratios.

Controlled Thermal Processing

HAuCl₄ is the precursor of choice for applications leveraging its multi-stage thermal decomposition profile: low-temperature dehydration (<100°C), mid-temperature HCl release (100-200°C), and high-temperature reduction to metallic gold (>200°C) [1]. This predictable stepwise behavior enables controlled vapor-phase deposition of gold films, intermediate AuCl₃ isolation for further synthetic transformations, or calibrated HCl release in solid-state reactions. AuCl₃ lacks the initial dehydration and HCl evolution stages, offering less processing flexibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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